Technical Monograph: 3'-Trifluoromethyl-2,2-dimethylvaleranilide
Technical Monograph: 3'-Trifluoromethyl-2,2-dimethylvaleranilide
The following technical guide details the chemical profile, synthesis, and application logic for 3'-Trifluoromethyl-2,2-dimethylvaleranilide (CAS 2300-87-0).
A Strategic Intermediate for Lipophilic Amide Scaffolds[1][2]
CAS Registry Number: 2300-87-0
Chemical Name:
Part 1: Executive Technical Profile
Compound Identity & Significance
3'-Trifluoromethyl-2,2-dimethylvaleranilide represents a specialized class of fluorinated carboxamides used primarily as high-value intermediates in pharmaceutical and agrochemical discovery.[1][2] Structurally, it combines a meta-substituted trifluoromethyl aniline core with a sterically hindered, gem-dimethyl substituted valeryl chain.[1][2]
This specific architecture serves two critical functions in medicinal chemistry:
-
Metabolic Stability: The gem-dimethyl group at the
-position to the carbonyl creates steric bulk that significantly retards hydrolytic cleavage by amidases, enhancing the in vivo half-life of the scaffold.[1][2] -
Lipophilic Tuning: The 3-trifluoromethyl group (
) increases lipophilicity ( ) and metabolic resistance against ring oxidation, while the aliphatic tail probes hydrophobic pockets in target receptors (e.g., androgen receptors or fungal succinate dehydrogenase).[1][2]
Physicochemical Properties
| Property | Value (Experimental/Predicted) | Context |
| Appearance | Off-white to crystalline solid | Typical of high-purity anilides |
| Melting Point | 71–74 °C | Sharp range indicates high purity |
| Boiling Point | ~352 °C (at 760 mmHg) | High thermal stability |
| Density | 1.145 g/cm³ | Denser than water due to fluorination |
| LogP | ~4.2 | Highly lipophilic; limited aqueous solubility |
| pKa | ~14.2 (Amide NH) | Non-ionizable at physiological pH |
Part 2: Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most robust synthetic route utilizes an acyl chloride-amine coupling strategy.[1][2] This pathway minimizes side reactions associated with direct carboxylic acid coupling reagents (e.g., DCC/EDC) and ensures complete conversion due to the high reactivity of the acyl chloride.[1][2]
Reaction Scheme:
Validated Experimental Protocol
Note: This protocol is designed for a 10 mmol scale and is scalable.
Reagents:
-
Substrate A: 3-(Trifluoromethyl)aniline (1.61 g, 10 mmol)[1][2]
-
Substrate B: 2,2-Dimethylpentanoyl chloride (1.63 g, 11 mmol) [Prepared in situ or purchased]
-
Base: Triethylamine (TEA) (1.52 g, 15 mmol) or Pyridine[1][2]
-
Solvent: Dichloromethane (DCM), anhydrous (20 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge Substrate A and TEA into the flask. Add anhydrous DCM and cool the mixture to 0°C using an ice-water bath.
-
Addition: Add Substrate B dropwise via a syringe pump or pressure-equalizing addition funnel over 15 minutes. Critical: Maintain temperature <5°C to prevent exotherms from degrading the acyl chloride.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]
-
Quench: Quench the reaction by adding 10 mL of 1M HCl. This protonates any unreacted aniline and solubilizes the triethylamine salts.[1][2]
-
Workup:
-
Purification: Recrystallize the crude solid from hot Hexane/Ethyl Acetate (9:1) to yield colorless needles.[1][2]
Process Workflow Visualization
Caption: Step-by-step process flow for the synthesis of CAS 2300-87-0, ensuring high purity via acid/base extraction logic.
Part 3: Analytical Characterization[2]
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):- 7.85 (s, 1H, Ar-H2) – Diagnostic deshielded proton ortho to amide and CF3.[1][2]
- 7.75 (d, 1H, Ar-H6).[1][2]
- 7.45 (t, 1H, Ar-H5).[1][2]
- 7.38 (d, 1H, Ar-H4).[1][2]
- 7.30 (br s, 1H, NH).[2]
-
1.65–1.55 (m, 2H,
-3).[1][2] -
1.35–1.25 (m, 2H,
-4).[1][2] -
1.28 (s, 6H, gem-dimethyl
).[1][2] -
0.90 (t, 3H, terminal
).[1][2]
Mass Spectrometry (MS)[1][2]
Part 4: Applications & Mechanism of Action
Pharmacophore Logic: The "Gem-Dimethyl" Effect
This compound is frequently utilized in Structure-Activity Relationship (SAR) studies to probe the steric tolerance of binding pockets.[1][2] The gem-dimethyl group at the
Comparative SAR Logic:
-
vs. Flutamide: Flutamide (anti-androgen) uses a simple isobutyryl group.[1][2] Replacing it with the 2,2-dimethylvaleryl group tests the depth of the hydrophobic pocket in the Androgen Receptor (AR).[1][2]
-
vs. Flutolanil: In agrochemistry, this scaffold mimics the benzanilide fungicides but with increased aliphatic character, potentially altering systemicity in plant tissues.[2]
Structural Logic Diagram
Caption: Mechanistic impact of structural features on pharmacokinetics and receptor binding.
Part 5: Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1][2]
-
Specific Risk: Fluorinated anilines can cause methemoglobinemia upon chronic exposure.[1][2] Handle in a fume hood.
-
Storage: Store at room temperature (15–25°C), desiccated. Stable indefinitely under inert atmosphere.
References
-
BOC Sciences. 3'-Trifluoromethyl-2,2-dimethylvaleranilide Product Profile. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 2300-87-0. Retrieved from
-
ChemicalBook. 3'-Trifluoromethyl-2,2-dimethylvaleranilide Technical Data. Retrieved from [1][2]
-
Sigma-Aldrich. General Synthesis of Anilides from Acid Chlorides. Retrieved from
Sources
- 1. 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(6-chloro-4-(4-fluoro-2-methylphenyl)pyrid-3-yl)-N,2-dimethylpropanamide | C25H20ClF7N2O | CID 23502784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2300-87-0|2,2-Dimethyl-N-(3-(trifluoromethyl)phenyl)pentanamide|BLD Pharm [bldpharm.com]
- 5. labshake.com [labshake.com]
